molecular formula C19H16N2OS3 B2885026 1-((phenylthio)methyl)-6,7,8,9-tetrahydro-5H-benzo[4,5]thieno[3,2-e]thiazolo[3,2-a]pyrimidin-5-one CAS No. 905768-91-4

1-((phenylthio)methyl)-6,7,8,9-tetrahydro-5H-benzo[4,5]thieno[3,2-e]thiazolo[3,2-a]pyrimidin-5-one

Cat. No. B2885026
CAS RN: 905768-91-4
M. Wt: 384.53
InChI Key: PMPHNMWMBZLIJU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-((phenylthio)methyl)-6,7,8,9-tetrahydro-5H-benzo[4,5]thieno[3,2-e]thiazolo[3,2-a]pyrimidin-5-one is a useful research compound. Its molecular formula is C19H16N2OS3 and its molecular weight is 384.53. The purity is usually 95%.
BenchChem offers high-quality 1-((phenylthio)methyl)-6,7,8,9-tetrahydro-5H-benzo[4,5]thieno[3,2-e]thiazolo[3,2-a]pyrimidin-5-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-((phenylthio)methyl)-6,7,8,9-tetrahydro-5H-benzo[4,5]thieno[3,2-e]thiazolo[3,2-a]pyrimidin-5-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anti-inflammatory Agents

Pyrimidine derivatives, such as the compound , have been extensively studied for their anti-inflammatory properties. They are known to inhibit the expression and activities of vital inflammatory mediators like prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins . This suggests that our compound could be a potential candidate for developing new anti-inflammatory drugs.

Antimicrobial Activity

Compounds with a pyrimidine core are reported to exhibit a broad spectrum of antimicrobial activities. This includes antibacterial, antiviral, and antifungal properties, which make them valuable in the search for new treatments against various infectious diseases .

Antiproliferative Agents

The structural complexity of the compound allows for interactions with various biological targets, potentially inhibiting cell proliferation. This makes it a candidate for antiproliferative agents, which are crucial in cancer research for the development of chemotherapy drugs .

Enzyme Inhibition

Due to the presence of sulfur and nitrogen atoms in its structure, the compound may act as an enzyme inhibitor. It could bind to the active sites of enzymes, modulating their activity, which is a key mechanism in designing drugs for various metabolic disorders .

SAR Studies for Drug Development

Structure-activity relationship (SAR) studies are essential for understanding the pharmacological effects of new drugs. The compound’s unique structure provides a rich framework for SAR studies to develop more potent and less toxic therapeutic agents .

Chemical Probes for Biological Systems

The compound can serve as a chemical probe to study biological systems, helping to elucidate the functions of different biomolecules and pathways. Its ability to interact with various receptors and enzymes makes it a valuable tool in biochemical research .

properties

IUPAC Name

3-(phenylsulfanylmethyl)-5,16-dithia-2,7-diazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),3,6,10(15)-tetraen-8-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2OS3/c22-17-16-14-8-4-5-9-15(14)25-18(16)21-12(11-24-19(21)20-17)10-23-13-6-2-1-3-7-13/h1-3,6-7,11H,4-5,8-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMPHNMWMBZLIJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C3=C(S2)N4C(=CSC4=NC3=O)CSC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2OS3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-((phenylthio)methyl)-6,7,8,9-tetrahydro-5H-benzo[4,5]thieno[3,2-e]thiazolo[3,2-a]pyrimidin-5-one

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